molecular formula C14H18F3N B8183059 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine

1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine

Cat. No.: B8183059
M. Wt: 257.29 g/mol
InChI Key: FCYJHZUVUQIPTK-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine is an organic compound that features a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanamine group attached to a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine typically involves the following steps:

    Formation of 4,4-Difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.

    Reductive Amination: The 4,4-Difluorocyclohexanone is then subjected to reductive amination with 2-fluorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorocyclohexyl)-N-(2-fluorobenzyl)methanamine
  • 1-(4,4-Difluorocyclohexyl)-N-benzylmethanamine
  • 1-(4,4-Difluorocyclohexyl)-N-(2-chlorobenzyl)methanamine

Uniqueness

1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The specific arrangement of these fluorine atoms can enhance its stability, reactivity, and binding affinity compared to similar compounds.

Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-N-[(2-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-13-4-2-1-3-12(13)10-18-9-11-5-7-14(16,17)8-6-11/h1-4,11,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYJHZUVUQIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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